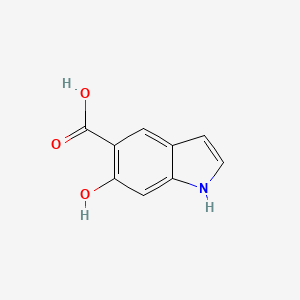
6-hydroxy-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-1H-indole-5-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a hydroxyl group at the 6th position and a carboxylic acid group at the 5th position on the indole ring. It is a white solid at room temperature and is stable under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1H-indole-5-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method involves the oxidation of indole derivatives using oxidizing agents such as potassium permanganate in an acidic, alkaline, or neutral medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like electropolymerization to form electroactive polymer films, which are then processed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, potassium hexacyanoferrate (III).
Reducing Agents: Sodium borohydride.
Acid Catalysts: Methanesulfonic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-hydroxy-1H-indole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-hydroxy-1H-indole-5-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain viral enzymes, leading to antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-hydroxy-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5,6-dihydroxy-1H-indole-2-carboxylic acid: Another indole derivative with similar chemical properties.
Indole-5-carboxylic acid: Used in the synthesis of indirubin derivatives and as a reactant in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-hydroxy-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-4-7-5(1-2-10-7)3-6(8)9(12)13/h1-4,10-11H,(H,12,13) |
InChI Key |
PYFBJHPTVJIVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















